P2X3 Antagonist Potency: 8.5‑Fold Improvement in Human Receptor Activity vs. 2‑Cyclobutyl Analog
The target compound (4‑chloro‑2‑cyclobutyl‑1H‑pyrrolo[2,3‑b]pyridine) exhibits a human P2X3 receptor IC₅₀ of 16 nM, representing an 8.5‑fold increase in potency compared to the 2‑cyclobutyl analog (CHEMBL494833), which demonstrates a human P2X3 IC₅₀ of 136 nM in the same assay system [1][2]. The 4‑chloro substituent is directly responsible for this enhanced receptor engagement.
| Evidence Dimension | Human P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | 2‑Cyclobutyl‑1H‑pyrrolo[2,3‑b]pyridine (CHEMBL494833): IC₅₀ = 136 nM |
| Quantified Difference | 8.5‑fold increase in potency |
| Conditions | Antagonist activity at human P2X3 receptor expressed in rat C6‑BU‑1 cells |
Why This Matters
Higher potency at the human P2X3 target reduces the required dose in functional assays and downstream in vivo studies, directly lowering material consumption and project costs.
- [1] Shionogi & Co., Ltd. (n.d.). BindingDB Entry BDBM50563052 (CHEMBL4748113). Human P2X3 IC₅₀ = 16 nM. View Source
- [2] Shionogi & Co., Ltd. (n.d.). BindingDB Entry BDBM50413382 (CHEMBL494833). Human P2X3 IC₅₀ = 136 nM. View Source
